Superior Potency in 5-LOX Inhibition: Embelin vs. Zileuton
Embelin exhibits a 10.8-fold greater inhibitory potency against 5-lipoxygenase (5-LOX) compared to the FDA-approved reference inhibitor Zileuton in cell-free assays [1].
| Evidence Dimension | 5-LOX inhibition IC50 |
|---|---|
| Target Compound Data | 70 nM (0.07 µM) |
| Comparator Or Baseline | Zileuton: 760 nM (0.76 µM) |
| Quantified Difference | 10.8-fold lower IC50 for Embelin |
| Conditions | Cell-free enzyme assay |
Why This Matters
This quantifiable superiority in 5-LOX inhibition directly supports the procurement of Embelin for research programs focused on leukotriene-mediated inflammation, where Zileuton would be an inferior tool compound.
- [1] Schaible, A. M., et al. (2013). The 5-lipoxygenase inhibitor embelin suppresses prostaglandin E2 formation by interference with microsomal prostaglandin E2 synthase-1. Biochemical Pharmacology, 86(4), 476-486. View Source
